2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfanyl linkage, and an ethoxy-propoxyphenyl moiety. Its chemical formula is C18H21ClN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the hydrazide. This hydrazide is subsequently condensed with 3-ethoxy-4-propoxybenzaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]nicotinate
- 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide.
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-11-26-18-10-5-15(12-19(18)25-4-2)13-22-23-20(24)14-27-17-8-6-16(21)7-9-17/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
WWOLWJOIMCZWNE-LPYMAVHISA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
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